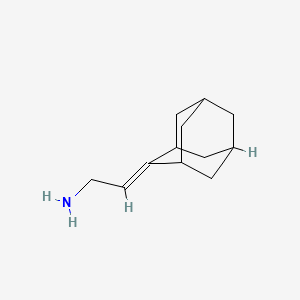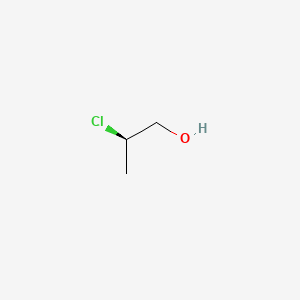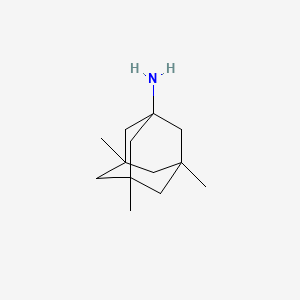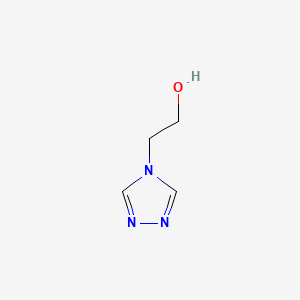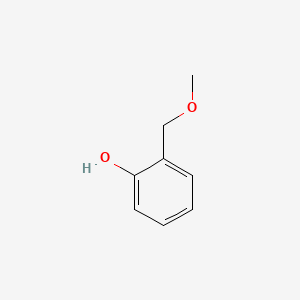![molecular formula C13H14N2 B1295874 N-[1-(piridin-2-il)etil]anilina CAS No. 6312-11-4](/img/structure/B1295874.png)
N-[1-(piridin-2-il)etil]anilina
Descripción general
Descripción
N-[1-(pyridin-2-yl)ethyl]aniline is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(pyridin-2-yl)ethyl]aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[1-(pyridin-2-yl)ethyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(pyridin-2-yl)ethyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Fármacos Anti-Fibrosis
Los derivados de “N-[1-(piridin-2-il)etil]anilina” han mostrado resultados prometedores en el campo de la anti-fibrosis. Los investigadores han sintetizado nuevos derivados de pirimidina que exhiben actividades anti-fibroticas significativas. Estos compuestos, incluidos los derivados de “this compound”, se han evaluado contra células estelares hepáticas de rata inmortalizadas y se ha descubierto que inhiben eficazmente la expresión de colágeno .
Síntesis de Compuestos Heterocíclicos
El compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos. Un estudio detalla un enfoque sintético para los N-(piridin-2-il)imidatos a partir de nitroestirenos y 2-aminopiridinas, que son intermediarios que se pueden transformar en N-heterociclos como imidazoles y pirimidinas . Este proceso es crucial para la creación de bibliotecas de compuestos con posibles actividades biológicas.
Aminación del Enlace C–H
“this compound” se ha utilizado como grupo director para la aminación del enlace C–H sp2 mediada por acetato cúprico. Este método permite la aminación eficaz de los derivados de benzamida con una variedad de aminas, mostrando una buena tolerancia al grupo funcional .
Actividades Antioxidantes
Se han estudiado los compuestos derivados de “this compound” por sus propiedades antioxidantes. Estos estudios incluyen la síntesis y caracterización de tales derivados, seguidos de la evaluación de su capacidad para eliminar radicales libres y proteger contra el estrés oxidativo .
Estudios de Unión al ADN
Los derivados de “this compound” también se han investigado por sus capacidades de unión al ADN. La investigación en esta área se centra en comprender la interacción entre estos compuestos y el ADN, lo cual es esencial para el desarrollo de nuevos agentes terapéuticos .
Química Medicinal
En química medicinal, “this compound” se emplea en el diseño de estructuras privilegiadas. Se sabe que sus derivados exhiben una amplia gama de actividades farmacológicas, incluidas propiedades antimicrobianas, antivirales, antitumorales y antifibroticas .
Síntesis Orgánica
Este compuesto se utiliza en síntesis orgánica como bloque de construcción para moléculas más complejas. Su reactividad y características estructurales lo convierten en un componente valioso en la construcción de diversos compuestos orgánicos con posibles aplicaciones en diversas industrias .
Biología Química
En biología química, los derivados de “this compound” se utilizan para estudiar procesos biológicos y desarrollar nuevas herramientas bioquímicas. Su versatilidad permite a los investigadores explorar y manipular sistemas biológicos para comprender sus mecanismos subyacentes .
Direcciones Futuras
Pyridine derivatives, including “N-[1-(pyridin-2-yl)ethyl]aniline”, have potential applications in various fields due to their unique chemical properties . They are of special interest in medicinal chemistry due to their solubility and the possibility of improving water solubility in pharmaceutically potential molecules . Future research may focus on the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .
Mecanismo De Acción
Target of Action
N-[1-(pyridin-2-yl)ethyl]aniline is a compound that has been synthesized and studied for its potential biological and therapeutic value . .
Mode of Action
It has been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar mechanisms, potentially involving bond cleavage or formation.
Biochemical Pathways
The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that it might affect pathways involving these or similar compounds.
Result of Action
It has been synthesized via c–c bond cleavage promoted by i2 and tbhp , suggesting that it might induce similar effects in biological systems.
Action Environment
Its synthesis involves mild and metal-free reaction conditions , suggesting that it might be sensitive to certain environmental factors such as temperature and the presence of metals.
Propiedades
IUPAC Name |
N-(1-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(13-9-5-6-10-14-13)15-12-7-3-2-4-8-12/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQPFEBBTYKNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-11-4 | |
| Record name | NSC42669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline?
A: The research paper describes the use of Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS) to confirm the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline [].
Q2: How was the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline determined?
A: X-ray diffraction was employed to determine the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline []. This technique provides valuable information about the three-dimensional arrangement of atoms within the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B1295794.png)


